6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Description
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body. For instance, quinazoline derivatives are known to have a wide range of biological activities and are often used as scaffolds in drug discovery .
Mode of Action
The mode of action would depend on the specific target of the compound. It could act as an inhibitor, activator, or modulator of the target protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and permeability can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
CAS No. |
1358158-36-7 |
---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |
InChI Key |
VOJKGFZLMQDROG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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